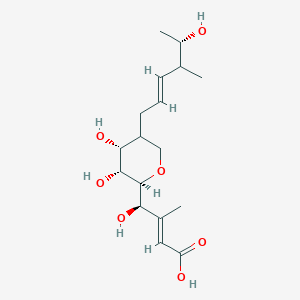
4-Hydroxymonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxymonic acid is a chemical compound that belongs to the family of monic acids. It is a natural product that is found in certain fungi and bacteria. 4-Hydroxymonic acid has been studied for its various biological activities, including its potential as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
The potential of 4-Hydroxymonic acid as an anti-cancer agent has been extensively studied. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 4-Hydroxymonic acid has been studied for its anti-inflammatory and anti-bacterial properties. It has also been found to have neuroprotective effects.
Wirkmechanismus
The mechanism of action of 4-Hydroxymonic acid is not fully understood. However, it is believed to inhibit the activity of the enzyme farnesyl transferase, which is involved in the production of certain proteins that are important for cancer cell growth and survival. By inhibiting this enzyme, 4-Hydroxymonic acid can prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
4-Hydroxymonic acid has been found to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to increase the production of certain neurotransmitters, such as dopamine and serotonin. 4-Hydroxymonic acid has also been found to decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Hydroxymonic acid in lab experiments is its low toxicity. It has been found to have minimal side effects in animal studies. Additionally, the fermentation method of synthesis is relatively simple and cost-effective. However, one limitation of using 4-Hydroxymonic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Hydroxymonic acid. One direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to fully understand its mechanism of action and its effects on various biological pathways. Another direction is to explore its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-Hydroxymonic acid is a natural compound that has been extensively studied for its various biological activities. Its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent has been demonstrated in numerous studies. While further research is needed to fully understand its mechanism of action and its effects on various biological pathways, the potential of 4-Hydroxymonic acid as a therapeutic agent is promising.
Synthesemethoden
The synthesis of 4-Hydroxymonic acid can be achieved through various methods. One method involves the fermentation of certain fungi and bacteria, such as Aspergillus terreus and Streptomyces hygroscopicus. Another method involves the chemical synthesis of the compound using various reagents and catalysts. However, the fermentation method is preferred due to its higher yield and lower cost.
Eigenschaften
CAS-Nummer |
153715-18-5 |
|---|---|
Produktname |
4-Hydroxymonic acid |
Molekularformel |
C17H28O7 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(E,4R)-4-[(2S,3R,4R)-3,4-dihydroxy-5-[(E,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C17H28O7/c1-9(11(3)18)5-4-6-12-8-24-17(16(23)15(12)22)14(21)10(2)7-13(19)20/h4-5,7,9,11-12,14-18,21-23H,6,8H2,1-3H3,(H,19,20)/b5-4+,10-7+/t9?,11-,12?,14+,15+,16+,17-/m0/s1 |
InChI-Schlüssel |
QJONCKCRAFYVBD-VRPGCYOISA-N |
Isomerische SMILES |
C[C@@H](C(C)/C=C/CC1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)O)/C)O)O |
SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |
Kanonische SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |
Synonyme |
4-hydroxymonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



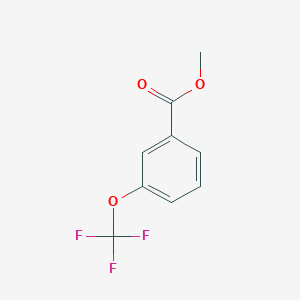
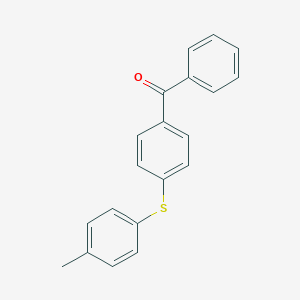
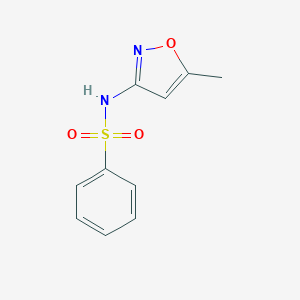
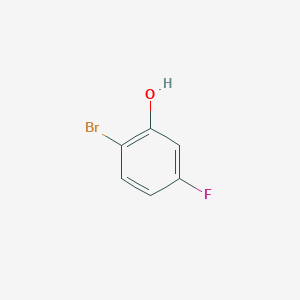
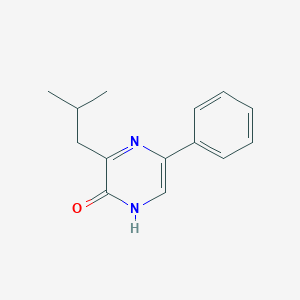
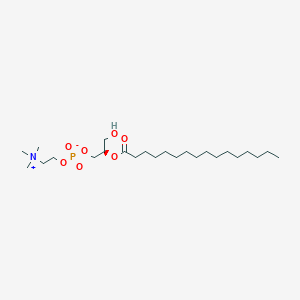
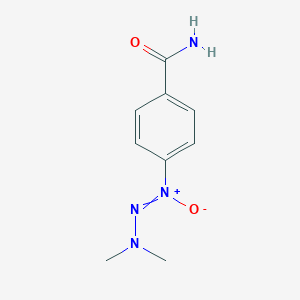
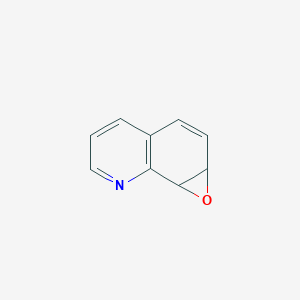
![Benzo[ghi]perylene](/img/structure/B138134.png)

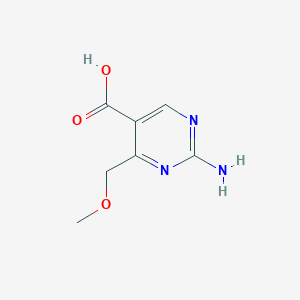
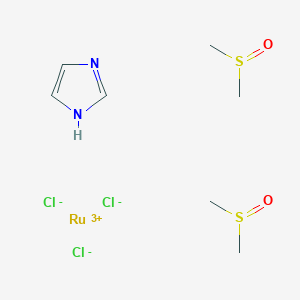
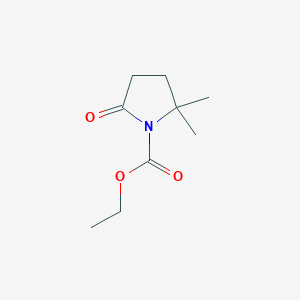
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)